3-Fluorophenethyl acetate
Description
3-Fluorophenethyl acetate is an ester derivative of 3-fluorophenethyl alcohol, where the hydroxyl (-OH) group is replaced by an acetyloxy (-OAc) moiety. Its molecular formula is C₁₀H₁₁FO₂, with a calculated molecular weight of 182.19 g/mol. The compound features a fluorinated phenyl ring attached to an ethyl chain terminated by an acetate group.
The reaction typically employs acetic anhydride or acetyl chloride under acidic or basic conditions.
Properties
IUPAC Name |
2-(3-fluorophenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIPYUABFDLOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorophenethyl acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-fluorophenethyl acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 3-fluorophenethyl alcohol, typically using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluorophenylacetic acid.
Reduction: 3-Fluorophenethyl alcohol.
Substitution: Various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
3-Fluorophenethyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its fluorinated structure enhances the biological activity and stability of the resulting compounds, making it valuable in pharmaceutical development.
Table 1: Key Reactions Involving 3-Fluorophenethyl Acetate
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development due to its unique properties. It can modify the pharmacokinetics and pharmacodynamics of drugs, leading to improved efficacy.
Case Study: Antimicrobial Properties
A study explored the antimicrobial efficacy of fluorinated phenethyl derivatives, including 3-fluorophenethyl acetate. The results indicated that these derivatives exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, suggesting potential applications in developing new antibiotics or antifungal agents .
Agrochemical Applications
In agrochemistry, 3-fluorophenethyl acetate is utilized as a building block for synthesizing herbicides and pesticides. The incorporation of fluorine into agrochemical structures often improves their potency and selectivity.
Table 2: Agrochemical Compounds Derived from 3-Fluorophenethyl Acetate
| Compound Name | Application | Reference |
|---|---|---|
| Fluorinated Herbicide A | Broad-spectrum herbicide | |
| Insecticide B | Targeted pest control |
Materials Science
In materials science, 3-fluorophenethyl acetate is explored for its potential use in developing advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Case Study: Polymer Additives
Research has shown that incorporating 3-fluorophenethyl acetate into polymer matrices can significantly improve their mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials .
Mechanism of Action
The mechanism by which 3-fluorophenethyl acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act on specific enzymes or receptors, altering their activity and leading to various physiological responses. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-fluorophenethyl acetate with structurally related fluorinated esters and acetates:
Key Research Findings
Substituent Effects on Reactivity :
- The position of fluorine on the phenyl ring (e.g., 3- vs. 2- or 4-) influences electronic properties. For instance, 3-fluorophenyl derivatives exhibit distinct dipole moments compared to isomers, affecting solubility and interaction with biological targets .
- Ester Group Variations : Ethyl and isopropyl esters (e.g., , II(e)) show enhanced lipophilicity compared to methyl esters, impacting membrane permeability in drug design .
Synthetic Utility :
- Compounds like 3-fluorophenethyl acetate are critical in multi-step syntheses. For example, fluorinated acetates are coupled with amines or heterocycles (e.g., oxadiazoles in ) to create bioactive molecules .
- Patent compounds () highlight the use of fluorinated acetates in kinase inhibitors or anti-inflammatory agents, leveraging fluorine’s electronegativity to enhance binding affinity .
Safety and Handling :
- Fluorinated acetates, including phenyl trifluoroacetate, are classified as hazardous (e.g., "4-3-III" hazard code for 3-fluorophenethyl alcohol in ). Proper ventilation and PPE are recommended during handling .
Biological Activity
3-Fluorophenethyl acetate is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings.
Chemical Structure and Properties
3-Fluorophenethyl acetate has the molecular formula C₉H₁₁F O₂ and a molecular weight of 170.19 g/mol. The presence of the fluorine atom in its structure can enhance its lipophilicity and binding affinity to biological targets, which may contribute to its biological activity.
The biological activity of 3-fluorophenethyl acetate is primarily attributed to its interactions with specific enzymes and receptors in biological systems. The fluorine atom can influence the compound's conformation and reactivity, potentially leading to altered enzyme kinetics or receptor binding profiles. This makes it a valuable candidate for drug discovery, particularly in the development of therapeutics targeting various diseases.
Pharmacological Properties
Research indicates that 3-fluorophenethyl acetate may exhibit several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound could possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Analgesic Effects : Similar compounds have demonstrated analgesic properties, which warrants further investigation into 3-fluorophenethyl acetate's potential as a pain reliever.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus influencing physiological responses.
Case Studies and Experimental Data
- Enzyme Interaction Studies : A study highlighted that 3-fluorophenethyl acetate interacts with various enzymes, potentially modulating their activity. For example, it has been shown to affect acetylcholinesterase activity, a key enzyme in neurotransmitter regulation .
- In Vitro Studies : In vitro experiments have demonstrated that 3-fluorophenethyl acetate can inhibit the growth of certain bacterial strains, suggesting antimicrobial properties. Further testing is required to elucidate the specific mechanisms involved .
- Pharmacokinetics : Research on the pharmacokinetic profile of 3-fluorophenethyl acetate indicates favorable absorption characteristics and metabolic stability, which are critical for therapeutic applications .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
